![molecular formula C19H31ClOS B14178242 2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol CAS No. 922724-45-6](/img/structure/B14178242.png)
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, characterized by the presence of tert-butyl groups and a sulfanyl propyl chain. This compound is utilized in various industrial applications, particularly as a stabilizer and antioxidant in polymers and other hydrocarbon-based products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide. The reaction proceeds as follows:
C6H5OH+2CH2=C(CH3)2→(CH3)3C2C6H3OH
This method is widely used in industrial settings due to its efficiency and scalability .
化学反応の分析
Types of Reactions
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Commonly uses reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: Halogenation often uses chlorine (Cl_2) or bromine (Br_2), while nitration uses nitric acid (HNO_3).
Major Products
Oxidation: Produces quinones.
Reduction: Yields hydroquinones.
Substitution: Results in halogenated or nitrated derivatives.
科学的研究の応用
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol has diverse applications in scientific research:
Chemistry: Used as an antioxidant to stabilize polymers and prevent degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications due to its antioxidant properties.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity
作用機序
The antioxidant effect of 2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This process involves the stabilization of the phenoxyl radical formed after hydrogen donation. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacks the sulfanyl propyl chain.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, offering enhanced steric protection.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, structurally similar but with different functional groups .
Uniqueness
This structural feature enhances its versatility and effectiveness in various industrial and research applications .
特性
CAS番号 |
922724-45-6 |
|---|---|
分子式 |
C19H31ClOS |
分子量 |
343.0 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[3-(2-chloroethylsulfanyl)propyl]phenol |
InChI |
InChI=1S/C19H31ClOS/c1-18(2,3)15-12-14(8-7-10-22-11-9-20)13-16(17(15)21)19(4,5)6/h12-13,21H,7-11H2,1-6H3 |
InChIキー |
LSEXLNOVUGFCAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCSCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
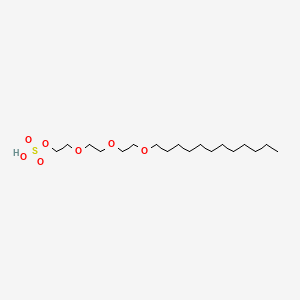
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)

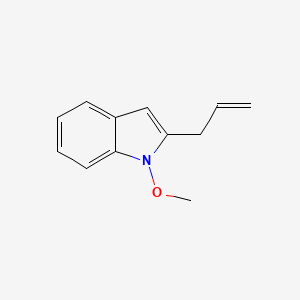
![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
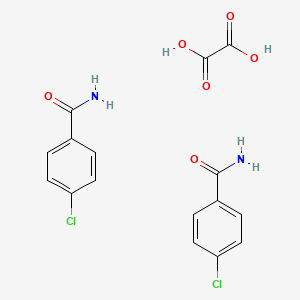
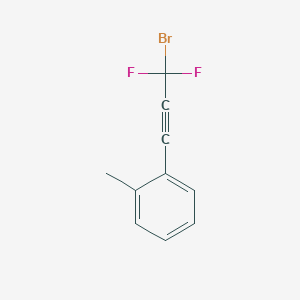
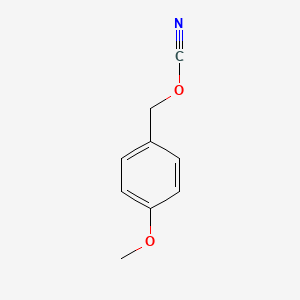
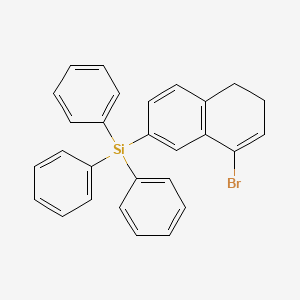

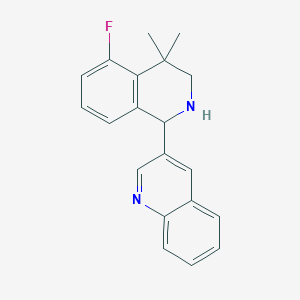
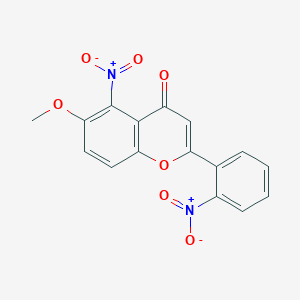
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
